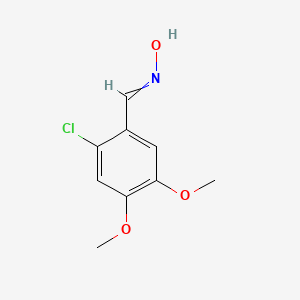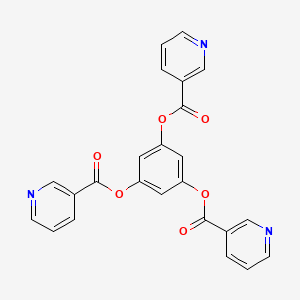
Benzene-1,3,5-triyl trinicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3,5-triyl trinicotinate is an organic compound with the molecular formula C24H15N3O6 It is a derivative of benzene, where three nicotinic acid groups are esterified to the benzene ring at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-triyl trinicotinate typically involves the esterification of benzene-1,3,5-triol with nicotinic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinic acid esters can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene-1,3,5-triyl trinicotinate has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzene-1,3,5-triyl trinicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinic acid moieties can bind to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in antioxidant applications.
Comparaison Avec Des Composés Similaires
Benzene-1,3,5-tricarboxylic acid: Similar structure but with carboxylic acid groups instead of nicotinic acid esters.
Benzene-1,3,5-triyl triformate: Another ester derivative with formic acid esters.
Benzene-1,3,5-triyl tricarboxamide: Contains amide groups instead of ester groups.
Uniqueness: Benzene-1,3,5-triyl trinicotinate is unique due to the presence of nicotinic acid esters, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
3468-40-4 |
|---|---|
Formule moléculaire |
C24H15N3O6 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
[3,5-bis(pyridine-3-carbonyloxy)phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H15N3O6/c28-22(16-4-1-7-25-13-16)31-19-10-20(32-23(29)17-5-2-8-26-14-17)12-21(11-19)33-24(30)18-6-3-9-27-15-18/h1-15H |
Clé InChI |
PTSXETMTZDEFBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)
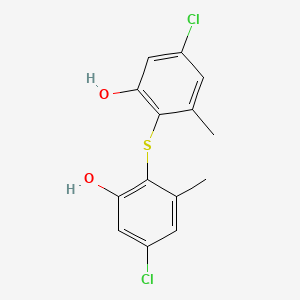
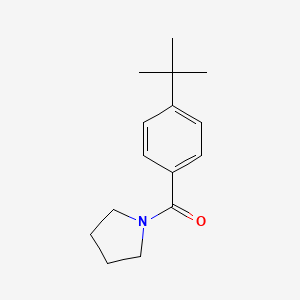



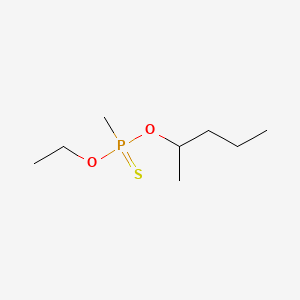
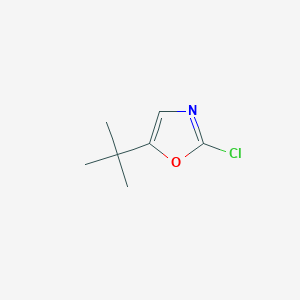
![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)
![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)
